molecular formula C13H20Cl2N2 B1398186 (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride CAS No. 1261230-82-3

(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

Cat. No.: B1398186
CAS No.: 1261230-82-3
M. Wt: 275.21 g/mol
InChI Key: VGVFTIMKNITWKH-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzyl group and a methylamine group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride typically involves the following steps:

    Formation of 2-Chlorobenzyl Chloride: This is achieved by the chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride.

    N-Alkylation of Piperidine: The 2-chlorobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form (2-chloro-benzyl)-piperidine.

    Methylation: The (2-chloro-benzyl)-piperidine is further reacted with methylamine to introduce the methylamine group, resulting in (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the chlorobenzyl group, converting it to the corresponding benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzyl Chloride: A related compound with a similar benzyl group but lacking the piperidine ring.

    2-Chlorobenzyl Chloride: Similar in structure but without the piperidine and methylamine groups.

    Methylpiperidine: Contains the piperidine ring and methylamine group but lacks the chlorobenzyl substitution.

Uniqueness: (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components or other related compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVFTIMKNITWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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